molecular formula C17H11N3O5 B2375286 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one CAS No. 896380-05-5

7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2375286
CAS No.: 896380-05-5
M. Wt: 337.291
InChI Key: MFPUELBBTUERCN-UHFFFAOYSA-N
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Description

“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-ones

Scientific Research Applications

“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Coupling with chromen-2-one: The final step involves coupling the benzimidazole derivative with a chromen-2-one scaffold, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy or nitro groups.

    Reduction: Products may include the corresponding amine derivative.

    Substitution: Products may include substituted derivatives at the benzimidazole or chromen-2-one moieties.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: Lacks the nitro group.

    7-methoxy-3-(6-amino-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains an amino group instead of a nitro group.

    7-methoxy-3-(6-chloro-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-methoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c1-24-11-4-2-9-6-12(17(21)25-15(9)8-11)16-18-13-5-3-10(20(22)23)7-14(13)19-16/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPUELBBTUERCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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